Triethylgallium
Description
Properties
IUPAC Name |
triethylgallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPNXQUMRMPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ga](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Ga | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061497 | |
| Record name | Gallium, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethylgallium | |
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CAS No. |
1115-99-7 | |
| Record name | Triethylgallium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Gallium, triethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115997 | |
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| Record name | Gallium, triethyl- | |
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| Record name | Gallium, triethyl- | |
| Source | EPA DSSTox | |
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| Record name | Triethylgallium | |
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Preparation Methods
Grignard Reagent Alkylation
The alkylation of gallium trichloride (GaCl₃) with ethyl Grignard reagents (C₂H₅MgX) represents one of the earliest routes to triethylgallium . This method involves reacting GaCl₃ with three equivalents of ethylmagnesium halide in diethyl ether, as shown:
However, the product often co-crystallizes with diethyl ether, forming a stable adduct (Ga(C₂H₅)₃·O(C₂H₅)₂) that complicates purification . Residual ether removal requires vacuum distillation at elevated temperatures, which risks thermal decomposition of this compound. Early studies reported yields below 70% due to these challenges .
Transmetalation with Triethylaluminium
To circumvent ether adduct issues, the transmetalation route using triethylaluminium (Al(C₂H₅)₃) emerged as a superior alternative . This method exploits the higher stability of aluminium-chloride bonds to displace gallium chloride:
Optimization Insights:
A patented protocol (CN105175438A) demonstrated that maintaining a molar ratio of GaCl₃:Al(C₂H₅)₃ at 1:3.5–9 enhances gallium recovery while minimizing aluminium byproducts . Post-reaction distillation at 55–65°C under normal pressure isolates this compound with 99.9999% purity . This method’s scalability and efficiency have made it the industrial standard for MOVPE-grade this compound .
Triethylborane-Mediated Synthesis
An unconventional approach employs triethylborane (B(C₂H₅)₃) as the alkylating agent . Reacting GaCl₃ with B(C₂H₅)₃ at 50–100°C without solvent produces this compound alongside boron chloride derivatives:
Key Advantages:
-
Purity: Nuclear magnetic resonance (NMR) analysis confirms minimal impurities (δ1.08 ppm for CH₃, δ0.45 ppm for CH₂) .
However, stoichiometric imbalances (e.g., GaCl₃:B(C₂H₅)₃ ratios <1:1) lead to incomplete alkylation, necessitating precise reactant control . Industrial adoption remains limited due to boron contamination risks in semiconductor applications.
Triethylamine Adduct-Based Purification
For ultra-high-purity this compound, a method avoiding ether solvents was developed using triethylamine (NEt₃) . Gallium trichloride first reacts with NEt₃ to form the adduct Ga(C₂H₅)₃·NEt₃, which is then treated with multidentate amines (e.g., 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane) to displace NEt₃:
Mild heating (60–80°C) dissociates the macrocyclic adduct, yielding base-free this compound . X-ray crystallography confirms the absence of coordinating solvents in the final product, achieving >99.999% purity suitable for quantum-well devices .
Comparative Analysis of Methods
Side Reactions and Byproduct Management
This compound’s propensity for redistribution reactions with GaCl₃ complicates all methods:
This side reaction is mitigated by:
-
Stoichiometric Excess: Using 10–20% excess Al(C₂H₅)₃ to ensure complete GaCl₃ consumption .
-
Low-Temperature Distillation: Isolating this compound below 70°C to prevent thermal degradation .
Industrial and Research Implications
The transmetalation route dominates MOVPE precursor production due to its balance of yield and purity . Meanwhile, the triethylamine adduct method caters to niche applications requiring defect-free gallium arsenide layers . Future research should address ligand design to simplify ultra-high-purity synthesis and explore catalytic alkylation to reduce reagent costs.
Chemical Reactions Analysis
Thermal Decomposition Pathways
Thermal decomposition mechanisms under MOVPE conditions (400–675°C) involve:
β-Hydride Elimination
Dominant pathway producing ethylene (C₂H₄) and diethylgallium hydride (GaEt₂H):
- Further decomposition yields gallane (GaH₃) and gallium hydride (GaH) .
- Confirmed via in situ Raman spectroscopy and density functional theory (DFT) .
Homolytic Cleavage
Generates ethyl radicals (C₂H₅- ) and gallium-centered radicals:
Kinetic Parameters
| Reaction Pathway | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |
|---|---|---|
| β-Hydride elimination | 160–180 | |
| Homolytic Ga–C bond cleavage | 292 | |
| Data from computational (DFT/CCSD(T)) and experimental studies . |
Redistribution Reactions
Reacts with GaCl₃ to form mixed chloroethylgallium species:This equilibrium is critical for controlling precursor stoichiometry in semiconductor growth .
Oxidation and Alcoholysis
- Oxidation : Forms diethylgallium ethoxide (GaEt₂OEt) upon exposure to O₂:
- Alcoholysis : Reacts with ethanol to yield GaEt₂OEt and ethane: These reactions produce air-stable alkoxides .
Surface-Mediated Decomposition
On GaAs(100) surfaces, TEGa decomposes via:
- Desorption of diethylgallium (GaEt₂) at 150–250°C .
- Hydrocarbon formation (C₂H₄, C₂H₆) above 300°C, with activation energy ~32 kcal/mol .
Comparative Reactivity with Trimethylgallium (TMGa)
Scientific Research Applications
2.1 Generation of Enolates
TEG serves as a non-nucleophilic base in organic synthesis, particularly for generating enolates from ketones. This application is significant due to:
- Selectivity : TEG facilitates reactions without forming unwanted carbonyl addition products.
- Versatility : It can be used with both cyclic and acyclic ketones.
| Reaction Type | Reactants | Product Type | Notes |
|---|---|---|---|
| Enolate Formation | Ketones + TEG | Enolates | Non-nucleophilic base |
| α-Ethynylation Reaction | Ketones + Ethynyl | Ethynylated Products | Catalytic amounts used |
Case Study : A study demonstrated the α-ethynylation of ketones using catalytic amounts of trialkylgallium bases, showcasing the efficiency and selectivity afforded by TEG .
Surface Chemistry
3.1 Atomic Layer Deposition (ALD)
TEG is also used in atomic layer deposition processes to create thin films of gallium nitride (GaN). The benefits include:
- Uniform Coating : ALD with TEG allows for uniform coating on complex geometries.
- Controlled Thickness : The process enables precise control over film thickness at the atomic level.
| Application | Material | Process | Advantages |
|---|---|---|---|
| ALD | GaN | TEG + NH3 | Uniformity and control |
Research Applications
TEG has been extensively studied for its properties and reactions, contributing to advancements in materials science. Key research findings include:
- Thermal Decomposition Studies : Investigations into the thermal decomposition of TEG on GaAs surfaces have provided insights into reaction mechanisms critical for optimizing semiconductor fabrication .
- Nanostructured Solar Cells : Research has explored the role of TEG in developing nanostructured homojunction solar cells, highlighting its potential in renewable energy technologies .
Mechanism of Action
The mechanism of action of triethylgallium primarily involves its decomposition and subsequent reactions during the MOVPE process. The compound undergoes β-hydride elimination and homolysis pathways, leading to the formation of gallium hydrides and ethyl radicals. These intermediates then participate in further reactions to form the desired gallium-containing films .
Comparison with Similar Compounds
Pyrolysis Behavior and Precursor Efficiency
- TEGa : Decomposes completely at growth temperatures (≈440°C), releasing ethyl radicals. This minimizes residual carbon incorporation and ensures consistent gallium delivery .
- TMGa: Undergoes stepwise decomposition, forming intermediates like monomethylgallium (MMGa). MMGa can polymerize, leading to unstable growth conditions and carbon contamination .
Key Data :
| Precursor | Pyrolysis Completeness at 440°C | Carbon Impurity (SIMS) |
|---|---|---|
| TEGa | Complete | 5 × 10¹⁶ cm⁻³ |
| TMGa | Partial (MMGa intermediates) | 1 × 10¹⁷ cm⁻³ |
Incorporation Efficiency in GaxIn1–xP and GaN
- GaxIn1–xP Nanowires: TEGa achieves higher Ga incorporation efficiency (x = 0.52) with uniform compositional gradients, whereas TMGa requires 10× higher molar flows to achieve similar Ga content . TMGa’s growth kinetics are disrupted by TMIn (trimethylindium), reducing Ga incorporation by 30% compared to TEGa .
- GaN Films :
Crystal Structure and Defect States
- GaxIn1–xP Nanowires: TEGa promotes zinc-blende (ZB) crystal phases (≈70% ZB segments), reducing deep trap states (e.g., Ga vacancies) and enhancing photoluminescence (PL) lifetimes (τ ≈ 1.2 ns) . TMGa favors wurtzite (WZ) phases, increasing deep trap density and shortening PL lifetimes (τ ≈ 0.8 ns) .
- Recombination Dynamics: ZB/WZ interfaces in TEGa-grown nanowires enable type II band alignment, spatially separating carriers and slowing non-radiative recombination .
Optoelectronic Performance :
| Precursor | PL Lifetime (ns) | Deep Trap Density (cm⁻³) |
|---|---|---|
| TEGa | 1.2 | 5 × 10¹⁵ |
| TMGa | 0.8 | 1 × 10¹⁶ |
Doping Interactions
- DEZn (Diethylzinc) Doping :
Comparison with Other Gallium Precursors
Tri-isobutylgallium (TTBG)
Trimethylamine Alane (TMAA)
- Primarily used for aluminum-containing layers, TMAA is incompatible with gallium alloy growth but highlights the broader trend toward ethyl-based precursors for reduced carbon uptake .
Biological Activity
Triethylgallium (TEG) is a compound with significant applications in semiconductor manufacturing and biological research. Its unique properties allow it to interact with biological systems, leading to various biological activities. This article explores the biological activity of TEG, including its antimicrobial effects, potential therapeutic applications, and mechanisms of action.
This compound is an organometallic compound with the formula Ga(C₂H₅)₃. It is primarily used in metal-organic chemical vapor deposition (MOCVD) processes for producing gallium-based semiconductors. Recent studies have also highlighted its potential biological activities, particularly concerning antimicrobial properties and interactions with cellular processes.
2. Antimicrobial Activity
Recent research has indicated that gallium compounds, including TEG, exhibit antimicrobial properties against a range of pathogens. The mechanisms underlying these effects include:
- Inhibition of Enzymatic Activity : TEG has been shown to inhibit various enzymes critical for bacterial survival, such as ribonucleotide reductase (RNR) and aconitase. This inhibition leads to increased oxidative stress within bacterial cells, ultimately resulting in cell death .
- Targeting Cytochrome Oxidases : Studies on Pseudomonas aeruginosa revealed that TEG inhibits aerobic growth by targeting cytochrome oxidases, which are essential for cellular respiration .
- Disruption of Antioxidant Defense : TEG affects the activity of catalase and superoxide dismutase, enzymes that protect bacteria from oxidative damage. By inhibiting these enzymes, TEG increases the accumulation of reactive oxygen species (ROS), further contributing to its antimicrobial effects .
3.2 Radiogallium Tracers in Cancer Research
Another area of interest is the use of radiolabeled gallium compounds in cancer diagnostics and therapy. A study demonstrated that radiogallium complexes could effectively accumulate in fibrosarcoma tumors, indicating a potential role for gallium compounds in targeted cancer therapies . While this study focused on radiolabeled forms rather than TEG directly, it underscores the broader biological relevance of gallium chemistry.
The biological activity of TEG can be attributed to several key mechanisms:
- Oxidative Stress Induction : By inhibiting antioxidant enzymes, TEG promotes oxidative stress within cells, leading to apoptosis or necrosis.
- Enzyme Inhibition : The compound's ability to inhibit critical metabolic enzymes disrupts cellular functions essential for pathogen survival.
- Alteration of Gene Expression : Gallium compounds have been shown to affect gene expression related to oxidative stress response, further enhancing their antimicrobial efficacy .
5. Comparative Analysis of Gallium Precursors
| Property | This compound (TEG) | Trimethylgallium (TMG) |
|---|---|---|
| Decomposition Temperature | Lower than TMG | Higher than TEG |
| Carbon Incorporation Risk | Lower | Higher |
| Photoluminescence Quality | Higher | Lower |
| Electron Mobility | Higher | Lower |
TEG demonstrates superior performance in certain semiconductor applications compared to trimethylgallium (TMG), particularly regarding photoluminescence and electron mobility . This comparison highlights the practical advantages of using TEG beyond its biological activity.
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial properties, particularly against resistant pathogens like Mycobacterium tuberculosis, highlight its potential as a therapeutic agent. Additionally, its role in semiconductor manufacturing positions it as a compound of interest in both industrial and biomedical fields.
Future research should focus on elucidating the precise mechanisms by which TEG exerts its biological effects and exploring its potential applications in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
